Cas no 5568-49-0 (quinolin-8-yl chloroacetate)

quinolin-8-yl chloroacetate structure
quinolin-8-yl chloroacetate structure
Product Name:quinolin-8-yl chloroacetate
CAS No:5568-49-0
MF:C11H8ClNO2
MW:221.639721870422
CID:944322
PubChem ID:345627
Update Time:2025-04-19

quinolin-8-yl chloroacetate Chemical and Physical Properties

Names and Identifiers

    • quinolin-8-yl chloroacetate
    • quinolin-8-yl 2-chloroacetate
    • DTXSID80323204
    • NSC-403350
    • 5568-49-0
    • NSC403350
    • Inchi: 1S/C11H8ClNO2/c12-7-10(14)15-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2
    • InChI Key: NUCFGSRTIHFHHP-UHFFFAOYSA-N
    • SMILES: ClCC(=O)OC1=CC=CC2=CC=CN=C21

Computed Properties

  • Exact Mass: 221.02444
  • Monoisotopic Mass: 221.024
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • Density: 1.336
  • Boiling Point: 357.4°C at 760 mmHg
  • Flash Point: 169.9°C
  • Refractive Index: 1.621
  • PSA: 39.19
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